molecular formula C10H15NO B13248511 3-Amino-4-phenylbutan-2-ol CAS No. 91251-46-6

3-Amino-4-phenylbutan-2-ol

Cat. No.: B13248511
CAS No.: 91251-46-6
M. Wt: 165.23 g/mol
InChI Key: SMZUMFSKQVVOOV-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutan-2-ol is an organic compound that belongs to the class of amphetamines and derivatives. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butane backbone. The compound’s molecular formula is C10H15NO, and it has a molecular weight of 165.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the catalytic hydrogenation of the corresponding nitrile or oxime derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-phenylbutan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific context and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-phenylbutan-2-ol
  • 3-Amino-1-chloro-4-phenylbutan-2-ol
  • 4-Phenyl-2-butanol

Comparison

3-Amino-4-phenylbutan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the butane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of its functional groups .

Properties

CAS No.

91251-46-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-amino-4-phenylbutan-2-ol

InChI

InChI=1S/C10H15NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3

InChI Key

SMZUMFSKQVVOOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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